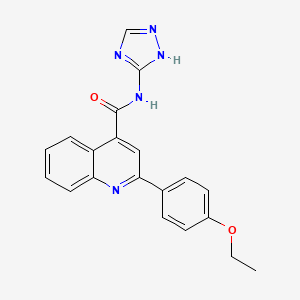![molecular formula C19H17N3O6 B11117255 4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)](/img/structure/B11117255.png)
4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid is a complex organic compound with a unique structure It contains a benzodioxin ring, which is a fused ring system consisting of a benzene ring and a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Formylation: The benzodioxin ring is then formylated using formic acid or formyl chloride.
Amidation: The formylated benzodioxin is reacted with acetic anhydride and ammonia to form the acetamido derivative.
Imination: The acetamido derivative is then reacted with an appropriate amine to form the imino compound.
Coupling with Benzoic Acid: Finally, the imino compound is coupled with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid can undergo various types of chemical reactions:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and binding sites. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, 4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid involves its interaction with specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the formamido and acetamido groups can form hydrogen bonds with amino acid side chains. This allows the compound to bind tightly to its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic Acid: A simpler compound with a single benzene ring and a carboxylic acid group.
4-Methoxybenzoic Acid: Similar to 4-methylbenzoic acid but with a methoxy group instead of a methyl group.
4-Aminobenzoic Acid: Contains an amino group instead of the complex imino and amido groups.
Uniqueness
4-[(E)-({2-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]acetamido}imino)methyl]benzoic acid is unique due to its complex structure, which includes a benzodioxin ring and multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N3O6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O6/c23-17(22-21-9-12-5-7-13(8-6-12)19(25)26)10-20-18(24)16-11-27-14-3-1-2-4-15(14)28-16/h1-9,16H,10-11H2,(H,20,24)(H,22,23)(H,25,26)/b21-9+ |
InChI Key |
HLNODIYSHAJOAF-ZVBGSRNCSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
![6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11117180.png)
![Ethyl 7-chloro-2-methyl-5-{[(2-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11117184.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11117187.png)

![1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone](/img/structure/B11117212.png)


![N-(3-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117231.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide](/img/structure/B11117246.png)


![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11117267.png)
![(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11117269.png)
